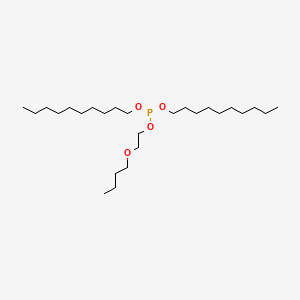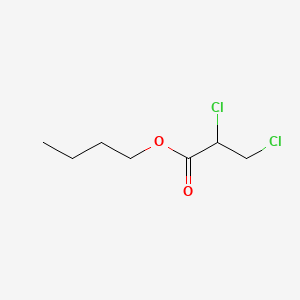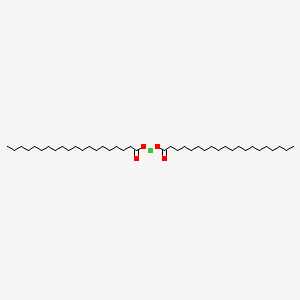
1-Octatriacontanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octatriacontanol is a long-chain aliphatic alcohol with the molecular formula C38H78O. It is a member of the fatty alcohol family and is known for its waxy texture and hydrophobic properties. This compound is found naturally in various plant waxes and is often used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Octatriacontanol can be synthesized through several methods, including the reduction of fatty acids or their derivatives. One common method involves the hydrogenation of octatriacontanoic acid using a suitable catalyst under high pressure and temperature conditions. Another approach is the reduction of octatriacontanal using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of natural waxes or fatty acids. This process involves the use of metal catalysts such as nickel or palladium and requires precise control of temperature and pressure to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Octatriacontanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form octatriacontanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form octatriacontane using strong reducing agents.
Substitution: It can participate in substitution reactions to form esters, ethers, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Octatriacontanoic acid.
Reduction: Octatriacontane.
Substitution: Various esters and ethers depending on the reagents used.
Applications De Recherche Scientifique
1-Octatriacontanol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying long-chain alcohols and their reactions.
Biology: Investigated for its role in plant physiology and its potential as a growth stimulant.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emollient and hydrophobic properties.
Mécanisme D'action
The mechanism of action of 1-Octatriacontanol involves its interaction with cellular membranes and enzymes. It is believed to modulate membrane fluidity and permeability, thereby affecting various cellular processes. In plants, it is thought to enhance growth by influencing the activity of enzymes involved in photosynthesis and respiration.
Comparaison Avec Des Composés Similaires
1-Octatriacontanol can be compared with other long-chain alcohols such as:
1-Hexacosanol (C26H54O): Shorter chain length, different physical properties.
1-Triacontanol (C30H62O): Similar structure but shorter chain, used as a plant growth regulator.
1-Tetracontanol (C40H82O): Longer chain length, different melting point and solubility.
Uniqueness: this compound’s unique chain length and hydrophobic properties make it particularly useful in applications requiring long-chain alcohols with specific physical and chemical characteristics.
Propriétés
Numéro CAS |
141885-88-3 |
|---|---|
Formule moléculaire |
C38H78O |
Poids moléculaire |
551.0 g/mol |
Nom IUPAC |
octatriacontan-1-ol |
InChI |
InChI=1S/C38H78O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39/h39H,2-38H2,1H3 |
Clé InChI |
ZWWTXCMUMXNPPD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


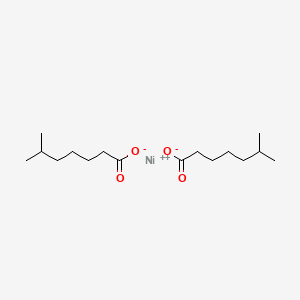

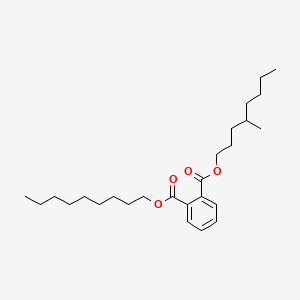
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-phenylthiourea](/img/structure/B15174959.png)
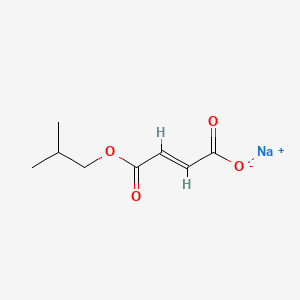
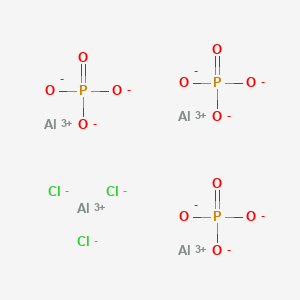
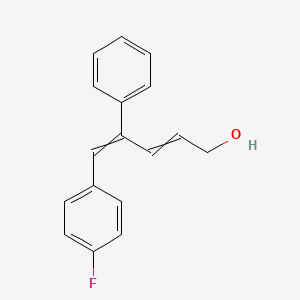
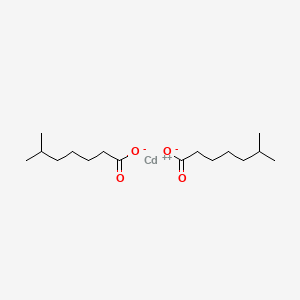
![N,N-Diethyl-2',4,5,6-tetramethoxy[1,1'-biphenyl]-2-carboxamide](/img/structure/B15175006.png)


